molecular formula C11H10N2O3 B13632639 5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13632639
M. Wt: 218.21 g/mol
InChI Key: FYOQCUZKMPZDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,5-dimethylphenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylbenzonitrile with hydroxylamine to form the corresponding amidoxime, which is then cyclized to the oxadiazole ring using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings.

Scientific Research Applications

5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be employed in the study of biological processes and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence its biological activity. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(4-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
  • 4,5-Dichloro-1,2-thiazole-3-carboxylic acid

Uniqueness

5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-6-3-4-7(2)8(5-6)10-12-9(11(14)15)13-16-10/h3-5H,1-2H3,(H,14,15)

InChI Key

FYOQCUZKMPZDEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.